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Compound of Interest

Compound Name:
2-Formylphenyl

dimethylcarbamate

CAS No.: 21709-45-5

Cat. No.: B1398200

Get Quote

Executive Summary
2-Formylphenyl dimethylcarbamate represents a high-value "pivot scaffold" in modern

organic synthesis. While classically viewed merely as a protected salicylaldehyde, its true

strategic value lies in its dual role:

A Robust Directed Metalation Group (DMG): When the aldehyde is transiently masked, the

carbamate directs regioselective lithiation to the ortho-position (C3), enabling substitution

patterns difficult to access via electrophilic aromatic substitution.

A Latent Electrophile for C–O Activation: Under Nickel catalysis, the carbamate function

activates the phenolic C–O bond, allowing for cross-coupling reactions (Suzuki-Miyaura,

Kumada-Corriu) that effectively replace the oxygen with carbon nucleophiles.

This note details the synthesis of this scaffold and its application in constructing polysubstituted

aromatics and benzofused heterocycles, widely applicable in the synthesis of bioactive natural

products (e.g., flavonoids, coumarins) and pharmaceutical intermediates.
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Chemical Identity & Properties
Property Description

IUPAC Name 2-Formylphenyl dimethylcarbamate

CAS Number 18335-89-2

Molecular Formula C₁₀H₁₁NO₃

Molecular Weight 193.20 g/mol

Key Functionality
Aryl aldehyde (electrophile), O-Carbamate

(DMG / Cross-coupling partner)

Stability
Stable to weak acids/bases; hydrolyzes in

strong base (NaOH/MeOH) to salicylaldehyde.

Synthesis Protocol: Preparation of the Scaffold
The synthesis is a straightforward protection of salicylaldehyde. The use of dimethylcarbamoyl

chloride requires careful handling due to its toxicity, but the resulting carbamate is robust.

Reagents
Salicylaldehyde (1.0 equiv)

Dimethylcarbamoyl chloride (1.2 equiv)

Potassium Carbonate (

, 2.0 equiv) or Sodium Hydride (NaH, 1.2 equiv)

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and

nitrogen inlet.

Deprotonation:
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Option A (Mild): Suspend

(20 mmol) in MeCN (50 mL). Add salicylaldehyde (10 mmol) and stir at RT for 15 min
(yellow color indicates phenoxide formation).

Option B (Fast): Suspend NaH (12 mmol) in dry DMF at 0°C. Dropwise add

salicylaldehyde. Stir 30 min.

Carbamoylation: Add dimethylcarbamoyl chloride (12 mmol) dropwise.

Reaction: Heat the mixture to reflux (80°C for MeCN) or 60°C (for DMF) for 4–6 hours.

Monitor by TLC (Hexane/EtOAc 7:3). The starting phenol (

) will disappear, and the less polar carbamate (

) will appear.

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc,

wash with water (3x) and brine. Dry over

.

Purification: Flash column chromatography (SiO2, 10-20% EtOAc in Hexanes) yields the

product as a viscous pale oil or low-melting solid. Yields typically >90%.

Application 1: Nickel-Catalyzed C–O Activation (The
"Phenol-to-Carbon" Switch)
This is the most modern application. Unlike triflates, carbamates are stable to storage and

handling. Using Ni(0) catalysis, the C–O bond is cleaved, allowing the transformation of the

salicylaldehyde derivative into a 2-substituted benzaldehyde (biaryl or alkyl-aryl).

Mechanistic Insight
The reaction proceeds via oxidative addition of a Ni(0) species into the aryl C–O bond of the

carbamate. This is kinetically challenging but facilitated by electron-rich ligands (e.g., PCy3,

NHCs).
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Protocol: Suzuki-Miyaura Coupling
Substrate: 2-Formylphenyl dimethylcarbamate (1.0 equiv)

Coupling Partner: Aryl boronic acid (

, 1.5 equiv)

Catalyst:

(10 mol%)

Ligand:

(20 mol%) or ICy (10 mol%)

Base:

(2.0 equiv)

Solvent: Toluene/Dioxane (10:1)

Workflow:

In a glovebox (or under strict Argon), combine Ni source, ligand, and base in the reaction

vial.

Add the carbamate and boronic acid.

Add deoxygenated solvent.

Seal and heat to 100–110°C for 12–24 hours.

Result: The carbamate group is replaced by the aryl group, yielding a biaryl aldehyde.

Application 2: Directed Ortho Metalation (DoM)
Strategy
The dimethylcarbamate is a powerful Directed Metalation Group (DMG). However, the

aldehyde is incompatible with organolithiums. Therefore, an in situ protection strategy (Comins
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tactic) or acetal protection is required.

Strategic Logic
Mask Aldehyde: Convert CHO to an

-amino alkoxide (using Li-amide) or acetal.

Direct Metalation: The carbamate directs

-BuLi to the C3 position (ortho to carbamate).

Electrophile Trapping: Introduce E+ (Silanes, Halogens, Formyl).

Unmask: Acidic workup restores the aldehyde.

DoM Workflow Diagram

2-Formylphenyl
dimethylcarbamate

Step 1: Protection
(Lithium Amino Alkoxide)

+ LiN(Me)CH2CH2NMe2 Step 2: Ortho-Lithiation
(s-BuLi, -78°C)

C3 Directed Metalation Step 3: Electrophile Quench
(E+)

Add Electrophile 3-Substituted
Salicylaldehyde Derivative

Acid Hydrolysis

Click to download full resolution via product page

Caption: Workflow for the regioselective functionalization of the C3 position using the

carbamate as a director and in situ aldehyde protection.

Application 3: Heterocycle Construction
(Benzofurans)
The proximity of the aldehyde (C1) and the carbamate (C2) makes this scaffold ideal for

annulation reactions.

Reaction Type: Condensation/Cyclization
Under basic conditions, the carbamate can undergo hydrolysis or migration (Snieckus-Fries),

but in the presence of

-halo ketones or similar nucleophiles, the aldehyde reacts first, followed by cyclization onto the
phenol oxygen (after carbamate cleavage).
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Example: Synthesis of 3-substituted Benzofurans.

Condensation of the aldehyde with an activated methylene compound (e.g.,

bromonitromethane or

-haloester).

Base-mediated cleavage of the carbamate and intramolecular

displacement.

Visualizing the Divergent Reactivity
The following diagram illustrates how a single starting material (2-Formylphenyl
dimethylcarbamate) branches into three distinct chemical spaces depending on the catalyst

and conditions applied.
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Caption: Divergent synthetic pathways accessible from the 2-Formylphenyl
dimethylcarbamate scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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